2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]pyrazine

Catalog No.

S7674047

CAS No.

M.F

C13H17N5

M. Wt

243.31 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]pyrazine

IUPAC Name

2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]pyrazine

Molecular Formula

C13H17N5

Molecular Weight

243.31 g/mol

InChI

InChI=1S/C13H17N5/c1-9-10(2)17-13(16-9)11-4-3-7-18(11)12-8-14-5-6-15-12/h5-6,8,11H,3-4,7H2,1-2H3,(H,16,17)

InChI Key

VELPYQTZDNNEIV-UHFFFAOYSA-N

SMILES

CC1=C(N=C(N1)C2CCCN2C3=NC=CN=C3)C

Canonical SMILES

CC1=C(N=C(N1)C2CCCN2C3=NC=CN=C3)C

Several studies are being conducted to investigate the molecule's biological activity and other properties such as pharmacokinetics, pharmacodynamics, and metabolism, which are significant factors for drug development. The current research findings indicate promising future prospects of the molecule in the field of drug discovery and other applications.

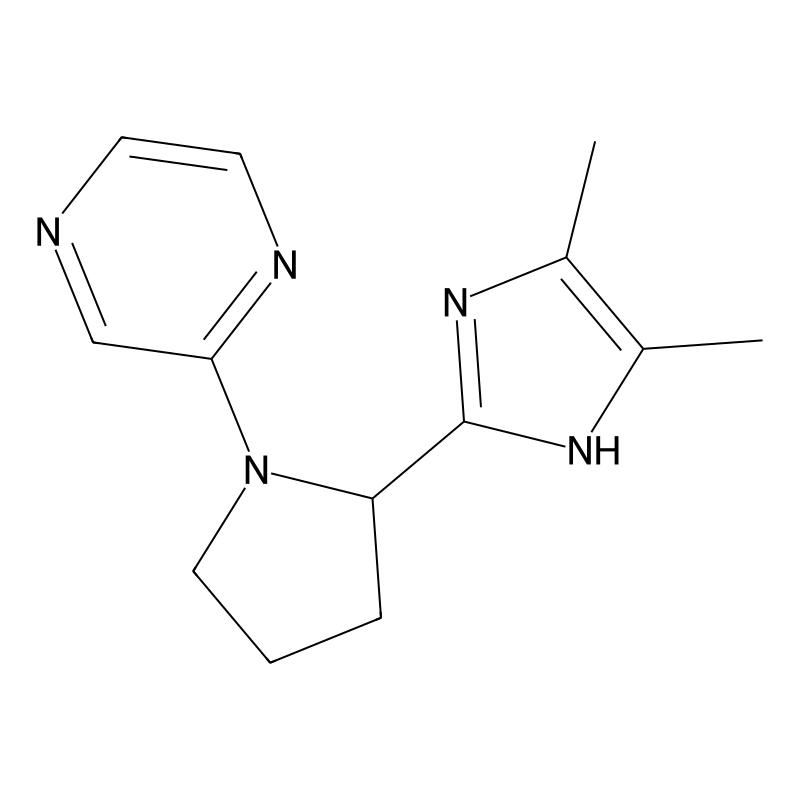

2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]pyrazine is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a member of the pyrazines, which are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms and four carbon atoms. This chemical compound exhibits a pyrazine ring with two linked pyrrolidine and imidazole groups.

2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]pyrazine has a molecular formula of C17H22N6. The compound has a molar mass of 310.4 g/mol. It is a solid that ranges from a white to off-white powder. The compound is soluble in many organic solvents but is insoluble in water. It has a melting point of 82°C to 86°C, and its boiling point is estimated to be around 461.1°C.

There are several methods to synthesize 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]pyrazine. One common method is the condensation of the starting material 2,3-diaminopyrazine with 1-bromo-4, 5-dimethylimidazole and 2-bromo-1-pyrrolidine in the presence of a base such as potassium carbonate. Characterization of the compound can be done through spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy and X-ray crystallography.

Several analytical methods have been used to investigate 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]pyrazine. Examples include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS).

2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]pyrazine exhibits promising biological properties. It has demonstrated activities such as antimalarial, antibacterial, and antifungal activities. Studies have shown that the compound selectively inhibits the growth of the malarial parasite and is effective against a broad range of bacterial classes, including Gram-positive and Gram-negative bacteria.

Though 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]pyrazine exhibits promising biological activities, the compound's toxicity has been studied to assess its safety in scientific experiments. The compound's toxicity has been evaluated using in vitro and in vivo models. In these studies, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]pyrazine has exhibited low to moderate toxicity, and no adverse effects have been observed on animal models.

Owing to the compound's promising biological properties, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]pyrazine is used extensively in scientific experiments in various fields of research. Examples of these fields include drug discovery, agriculture, and environmental science. 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]pyrazine is used as an essential starting material for the synthesis of other pyrazine derivatives.

Although 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]pyrazine exhibits promising properties, there are some limitations that need to be addressed. For example, poor solubility in water limits its application in biological systems, and the compound's synthesis still requires optimized methods to improve its efficiency. In the future, significant efforts are necessary to identify novel derivatives of the compound and optimize the synthesis's existing protocols. These derivatives may share biological activities similar to its parent compound, even at lower concentrations, indicating a reduced side effect profile. The future direction in this area of research involves creating analogs of the compound to obtain derivatives with improved physiochemical properties for clinical use. In addition, future studies may help to unravel the full therapeutic potential and role of the molecule in other areas such as environmental and agricultural science.

One future direction could be testing 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]pyrazine for its potential use in non-chemical fields such as electrical energy storage, catalysis, and organic synthesis. Another possible future direction is to investigate the use of nanoparticles made from 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]pyrazine in biomedical applications, drug delivery, and environmental remediation. Finally, further investigations could explore the role of 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]pyrazine as an entrapping agent for several oxidizing and reducing agents, exhibiting potential in the field of renewable energy generation.

One future direction could be testing 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]pyrazine for its potential use in non-chemical fields such as electrical energy storage, catalysis, and organic synthesis. Another possible future direction is to investigate the use of nanoparticles made from 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]pyrazine in biomedical applications, drug delivery, and environmental remediation. Finally, further investigations could explore the role of 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]pyrazine as an entrapping agent for several oxidizing and reducing agents, exhibiting potential in the field of renewable energy generation.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

243.14839556 g/mol

Monoisotopic Mass

243.14839556 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds